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Compound of Interest

Compound Name:

1-[(3,4-

dichlorophenoxy)methyl]-1H-

pyrazol-4-amine

CAS No.: 1006315-93-0

Cat. No.: B2765171

Get Quote

Executive Summary & Chemical Rationale
In modern drug discovery, the pyrazole-4-amine core has emerged as a highly privileged

pharmacophore. As a nitrogen-containing five-membered heterocycle, the pyrazole ring is

frequently utilized as a bioisosteric replacement for benzene rings. According to the

SwissBioisostere database, replacing a phenyl ring with a pyrazole yields positive outcomes in

over 80% of instances, frequently improving aqueous solubility and binding affinity 1.

The 4-amino substitution is particularly critical; it acts as a highly directional hydrogen bond

donor and acceptor. In oncology, this vector is perfectly suited for anchoring molecules into the

ATP-binding hinge region of kinases 1. In infectious diseases, it facilitates penetration through

bacterial cell walls and target engagement 2. Furthermore, 1-methyl-1H-pyrazole-4-amine

derivatives have shown profound efficacy in simultaneously inhibiting JAK1 and TYK2

inflammatory pathways 3. This guide objectively compares the biological performance of

leading pyrazole-4-amine derivatives and details the self-validating experimental protocols

used to evaluate them.
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Comparative Biological Performance
Anticancer Activity: Kinase Inhibition Profiles
The topology of the pyrazole ring drastically dictates kinase selectivity and potency. For

instance, in N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, shifting the substitution from

a 1H-pyrazol-4-yl to a 1H-pyrazol-5-yl configuration reduces Cyclin-dependent kinase 2 (CDK2)

inhibition by 18-fold (Ki shifts from 0.005 µM to 0.090 µM) due to suboptimal alignment within

the ATP-binding pocket 1. Concurrently, other pyrazole-4-amine derivatives exhibit extreme

potency against Src family kinases at single-digit nanomolar concentrations 4.

Table 1: Quantitative Kinase Inhibitory Activity of Pyrazole-4-Amine Derivatives

Compound
Designation

Primary Target
Secondary
Targets

IC50 / Ki Value
Therapeutic
Indication

Compound 15

(N,4-Di-

pyrazolyl)

CDK2 CDK1, CDK9 Ki = 0.005 µM
Ovarian Cancer

1

Compound 14

(N,4-Di-

pyrazolyl)

CDK2 CDK1 Ki = 0.007 µM Solid Tumors 1

Compound 31

(Substituted

Pyrimidine)

c-Src
LYN (1.3 nM),

FYN (3.7 nM)
IC50 = 0.006 µM

Leukemia / Solid

Tumors 4

Antimicrobial Efficacy: Overcoming MRSA
Beyond oncology, pyrazolyl thioureas and carbothioamides containing an NNSN motif

demonstrate potent activity against methicillin-susceptible (MSSA) and methicillin-resistant

Staphylococcus aureus (MRSA) [[2]]().

Table 2: Antimicrobial Minimum Inhibitory Concentrations (MIC)
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Compound
Designation

Bacterial Strain Resistance Profile MIC (µM)

Pyrazolyl

Carbothioamide 3ch
S. aureus Newman MSSA 0.15 µM 2

Pyrazolyl Thiourea

3bg
S. aureus Newman MSSA 0.625 µM 2

Pyrazolyl

Carbothioamide 3bc
S. aureus Lac MRSA 2.5 µM 2

Mechanistic Pathway Analysis
The profound anticancer activity of Compound 15 is driven by its ability to competitively bind

the ATP pocket of CDK2. Mechanistically, this prevents the downstream phosphorylation of the

Retinoblastoma (Rb) protein at the Thr821 residue. Unphosphorylated Rb remains bound to the

E2F transcription factor, preventing the transcription of genes necessary for S phase entry. This

targeted blockade arrests the cell cycle at the S and G2/M phases and ultimately induces

cellular apoptosis [[1]]().
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Mechanistic pathway of CDK2 inhibition by pyrazole-4-amine derivatives leading to apoptosis.
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Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies rely on self-

validating principles and strict chemical causality.

Synthesis of the 1H-Pyrazole-4-Amine Core
Causality & Rationale: The synthesis of pyrazolyl thioureas requires the addition of

isothiocyanates to pyrazole derivatives. However, electron-donating groups (like amines)

increase the electron density of the pyrazole ring, which significantly decreases the acidity of

the 1-NH proton. Therefore, a strong base like Sodium Hydride (NaH) is strictly required to

effectively deprotonate the 1-NH position, driving the nucleophilic attack and maximizing the

yield of the target isomer 2.

Step-by-Step Protocol:

Nitration: Dissolve 1H-pyrazole in concentrated H₂SO₄. Slowly add 1.1 equivalents of

concentrated HNO₃ dropwise. Maintain strict temperature control at 60 °C for 90 minutes to

prevent over-oxidation.

Reduction: Reduce the resulting 4-nitro-1H-pyrazole using H₂ and a Pd/C catalyst in an

ethanol/water mixture to yield 1H-pyrazole-4-amine.

Deprotonation & Coupling: In an anhydrous environment, dissolve the intermediate in dry

THF. Add 1.2 equivalents of NaH at 0 °C to deprotonate the 1-NH position.

Isothiocyanate Addition: Introduce the target isothiocyanate dropwise. Allow to warm to room

temperature, quench with water, and purify via silica gel column chromatography to separate

any competing isomers 2.

Self-Validating High-Throughput Kinase Assay
Causality & Rationale: To evaluate the IC50 of pyrazole-4-amine derivatives against CDK2, an

ADP-Glo luminescence assay is utilized. The protocol is rendered self-validating through two

mechanisms: (A) The addition of EDTA irreversibly chelates Mg²⁺, a mandatory cofactor for

kinase activity, ensuring an absolute halt to the reaction at a precise time point. (B) The

calculation of the Z'-factor ensures the assay window is statistically robust.
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Self-validating high-throughput kinase screening workflow utilizing ADP-Glo luminescence.

Step-by-Step Protocol:

Preparation: Serially dilute the pyrazole-4-amine derivative in anhydrous DMSO. Transfer to

a 384-well plate (final DMSO concentration < 1% to prevent solvent-induced protein

denaturation).

Incubation: Add purified CDK2/Cyclin E complex, substrate peptide, and ATP (at its

predetermined Km value). Incubate at 25 °C for exactly 60 minutes.

Termination: Add ADP-Glo Reagent containing 50 mM EDTA. The EDTA chelates Mg²⁺,

instantly stopping the kinase reaction and depleting unconsumed ATP.

Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving

a luciferase/luciferin reaction. Measure luminescence using a microplate reader.

Validation: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme)

controls. Proceed with IC50 non-linear regression only if Z' > 0.5.

Antimicrobial Broth Microdilution Assay
Causality & Rationale: To determine the MIC of pyrazolyl thioureas against MRSA, standard

broth microdilution is performed. The inclusion of a known antibiotic standard (Vancomycin)

validates the susceptibility of the bacterial strain, while a vehicle control ensures that observed

growth inhibition is strictly due to the pyrazole-4-amine derivative.
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Step-by-Step Protocol:

Inoculate S. aureus (e.g., SA Newman or SA Lac) in Mueller-Hinton broth to achieve a

turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

Dispense 100 µL of the bacterial suspension into a 96-well plate containing serial dilutions of

the pyrazole derivative (0.1 µM to 100 µM).

Incubate at 37 °C for 18–24 hours under aerobic conditions.

Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration

completely inhibiting visible bacterial growth 2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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